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Compound of Interest

Compound Name: Methyltetrazine-propylamine

Cat. No.: B15574942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

methyltetrazine-propylamine in the design of advanced drug delivery systems. The core of

these systems is the bioorthogonal reaction between a methyltetrazine moiety and a strained

alkene, most commonly a trans-cyclooctene (TCO). This chemistry, known as the inverse-

electron-demand Diels-Alder (IEDDA) reaction, offers exceptionally fast kinetics and high

specificity, allowing for the creation of sophisticated, triggerable drug delivery platforms.[1]

The primary amine group on methyltetrazine-propylamine serves as a versatile handle for

conjugation to drug molecules, typically through the formation of a stable amide bond with a

carboxylic acid on the drug. This document outlines two primary strategies for its use: pre-

targeted drug delivery and "click-to-release" systems.

Compound Information
Methyltetrazine-propylamine is a key reagent in bioorthogonal chemistry, combining a stable

methyltetrazine group for the IEDDA reaction with a terminal primary amine for conjugation.[2]
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Property Value Source

Full Name
Methyltetrazine-propylamine

Hydrochloride
Commercial Suppliers

CAS Number 1802978-47-7 Commercial Suppliers

Molecular Formula
C₁₂H₁₅N₅O (HCl salt:

C₁₂H₁₆ClN₅O)
Commercial Suppliers

Molecular Weight
245.29 g/mol (HCl salt: 281.75

g/mol )
Commercial Suppliers

Purity Typically >95% Commercial Suppliers

Appearance Purple / Red solid or oil [2]

Solubility
Soluble in DMSO, DMF,

Methanol, Water
[2]

Storage
-20°C, protected from light and

moisture
Commercial Suppliers

Application Note 1: Pre-targeted Drug Delivery
The pre-targeting strategy is a two-step approach designed to increase the therapeutic index of

a drug by separating the targeting and delivery steps. This minimizes systemic exposure to the

active drug, thereby reducing off-target toxicity.[3]

Step 1 (Targeting): A targeting moiety (e.g., a monoclonal antibody) conjugated to trans-

cyclooctene (TCO) is administered. This antibody-TCO conjugate circulates and

accumulates at the target site (e.g., a tumor). A sufficient waiting period allows for the

clearance of unbound conjugate from the bloodstream.[4]

Step 2 (Delivery): The methyltetrazine-drug conjugate is administered. This smaller, faster-

clearing molecule circulates systemically, but only reacts and accumulates at the target site

where the TCO-functionalized antibody is localized.[4]
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Step 1: Targeting Phase

Step 2: Delivery Phase
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Caption: Workflow for pre-targeted drug delivery using the TCO-tetrazine system.
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Quantitative Data: IEDDA Reaction Kinetics
The success of pre-targeting relies on the rapid and efficient reaction between tetrazine and

TCO in vivo. The reaction rate is a critical parameter.

Tetrazine
Scaffold

Dienophile
Rate Constant
(k₂)

Conditions Source

H-phenyl-Tz TCO >39,000 M⁻¹s⁻¹ DPBS, 37°C [5]

Pyrimidyl-phenyl-

Tz
TCO >50,000 M⁻¹s⁻¹ DPBS, 37°C [5]

Bis(pyridyl)-Tz TCO >73,000 M⁻¹s⁻¹ DPBS, 37°C [5]

Diphenyl-s-

tetrazine
sTCO

2.86 x 10⁵

M⁻¹s⁻¹
Water, 25°C [6]

Note: Methyltetrazine derivatives exhibit excellent stability and reactivity, falling within the range

of highly effective scaffolds for in vivo applications.[2] A study screening 45 tetrazine derivatives

found that high reactivity (k₂ > 50,000 M⁻¹s⁻¹) and low lipophilicity (logD₇.₄ < -3) were strong

indicators for successful in vivo pre-targeting.[5]

Application Note 2: "Click-to-Release" Drug Delivery
The "click-to-release" strategy uses the IEDDA reaction as a trigger to cleave a linker and

release a payload. In this design, the drug is conjugated to a TCO via a self-immolative linker.

Upon reaction with a systemically administered tetrazine (like a methyltetrazine derivative), the

TCO linker is cleaved, liberating the active drug at a specific time and place.[7] This approach

is particularly useful for:

Activating prodrugs at a target site.

Releasing drugs from non-internalizing antibody-drug conjugates (ADCs) in the tumor

microenvironment.[8]

Uncaging therapeutic agents in response to an external trigger.
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Caption: Mechanism of "click-to-release" drug activation via IEDDA reaction.

Quantitative Data: Drug Release Efficiency
The efficiency and speed of drug release post-click are critical for therapeutic efficacy. Studies

have shown that release yields can be very high, though they are sensitive to the specific linker

chemistry and pH.[9]

System Trigger Release Yield Conditions Source

TCO-MMAE

Conjugate

Tetrazine

Activator
~90% Serum [1]

Tz-ADC (MMAE) TCO 93% In vitro [10]

TCO-linker-

coumarin

Acid-

functionalized

Tetrazine

~100% PBS [7][9]

TCO-benzyl

ether-triclosan
Tetrazine

Complete cell

killing
In E. coli [11][12]

Experimental Protocols
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Protocol 1: Synthesis of Methyltetrazine-Drug Conjugate
via EDC/NHS Coupling
This protocol describes the conjugation of Methyltetrazine-propylamine to a drug containing a

carboxylic acid functional group using carbodiimide chemistry.

Materials:

Methyltetrazine-propylamine HCl (or free base)

Drug with a carboxylic acid group (-COOH)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, pH 4.5-6.0 (amine-free)[13]

Coupling Buffer: 1X PBS, pH 7.2-7.5 (amine-free)[13]

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

Quenching Solution (e.g., 50 mM hydroxylamine or Tris buffer)

Reverse-phase HPLC for purification

Procedure:

Reagent Preparation: Allow all reagents to warm to room temperature before opening to

prevent condensation. Prepare stock solutions of the drug, EDC, and Sulfo-NHS in

anhydrous DMSO or DMF immediately before use. EDC is moisture-sensitive.[14]

Activation of Drug:

Dissolve the carboxylic acid-containing drug (1 equivalent) in Activation Buffer or

anhydrous DMSO.

Add Sulfo-NHS (1.5 - 2.0 equivalents) to the drug solution.
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Add EDC (1.5 - 2.0 equivalents) to the solution.

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[13] This

forms a semi-stable amine-reactive Sulfo-NHS ester.

Conjugation to Methyltetrazine-propylamine:

Dissolve Methyltetrazine-propylamine HCl (1.1 - 1.5 equivalents) in Coupling Buffer or

DMSO. If using the HCl salt, add a non-nucleophilic base like DIPEA (2-3 equivalents) to

neutralize the acid.

Add the methyltetrazine-propylamine solution to the activated drug solution.

If the activation was performed in an acidic buffer, adjust the pH of the final reaction

mixture to 7.2-7.5 by adding Coupling Buffer or a non-nucleophilic base.

Let the reaction proceed for 2 hours at room temperature or overnight at 4°C, with gentle

stirring and protected from light.

Quenching: Add Quenching Solution to the reaction mixture and incubate for 15-30 minutes

to hydrolyze any unreacted Sulfo-NHS esters.

Purification & Characterization:

Purify the resulting methyltetrazine-drug conjugate using reverse-phase HPLC.

Confirm the identity and purity of the product by LC-MS and/or NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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